
5/6 Tet-fam-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5/6 Tet-fam-OH is a fluorescent dye commonly used in various scientific research applications. It is known for its ability to label biomolecules, making it a valuable tool in fields such as molecular biology, biochemistry, and medical diagnostics. The compound has a molecular formula of C₃₇H₃₇Cl₄NO₉ and a molecular weight of 781.50 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5/6 Tet-fam-OH typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorescein derivatives.
Reaction Conditions: The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine (TEA).
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, and employing large-scale reactors and purification systems such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
5/6 Tet-fam-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can modify the functional groups attached to the fluorescein core.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and bases such as sodium hydroxide (NaOH) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield modified fluorescein derivatives with altered fluorescence, while substitution reactions can produce a variety of labeled biomolecules.
Aplicaciones Científicas De Investigación
5/6 Tet-fam-OH is widely used in scientific research due to its fluorescent properties. Some key applications include:
Molecular Biology: Used for labeling nucleic acids and proteins, facilitating studies on gene expression and protein interactions.
Biochemistry: Employed in enzyme assays and other biochemical analyses to track molecular changes.
Medical Diagnostics: Utilized in diagnostic assays, including fluorescence in situ hybridization (FISH) and flow cytometry, to detect specific biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Mecanismo De Acción
The mechanism by which 5/6 Tet-fam-OH exerts its effects is primarily based on its ability to fluoresce. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as light of a different wavelength. This fluorescence can be detected and measured, allowing researchers to track the presence and quantity of labeled molecules. The molecular targets and pathways involved include interactions with nucleic acids, proteins, and other biomolecules, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: A widely used fluorescent dye with similar properties but different functional groups.
Rhodamine: Another fluorescent dye with distinct spectral properties.
Cy3 and Cy5: Fluorescent dyes used in similar applications but with different excitation and emission wavelengths.
Uniqueness
5/6 Tet-fam-OH is unique due to its specific fluorescence characteristics, which make it particularly suitable for certain applications where other dyes may not perform as well. Its ability to label a wide range of biomolecules and its compatibility with various detection methods further enhance its utility in scientific research.
Propiedades
Número CAS |
2007920-60-5 |
|---|---|
Fórmula molecular |
C37H37Cl4NO9 |
Peso molecular |
781.5 g/mol |
Nombre IUPAC |
[2',4,7,7'-tetrachloro-6'-(2,2-dimethylpropanoyloxy)-6-(6-hydroxyhexylcarbamoyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C37H37Cl4NO9/c1-35(2,3)33(46)49-26-16-24-19(14-21(26)38)37(20-15-22(39)27(17-25(20)48-24)50-34(47)36(4,5)6)29-28(32(45)51-37)23(40)13-18(30(29)41)31(44)42-11-9-7-8-10-12-43/h13-17,43H,7-12H2,1-6H3,(H,42,44) |
Clave InChI |
QABCEGBFUSZXFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C(=CC(=C5C(=O)O4)Cl)C(=O)NCCCCCCO)Cl)Cl)OC(=O)C(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





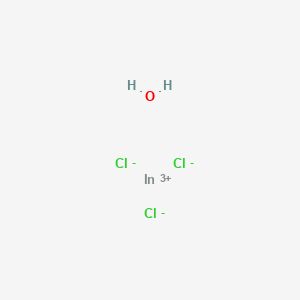
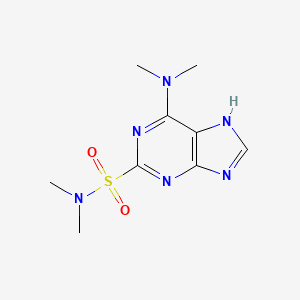

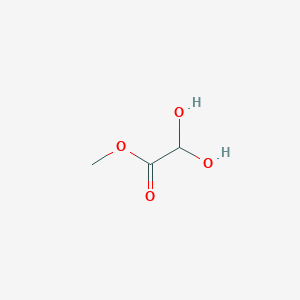
![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)
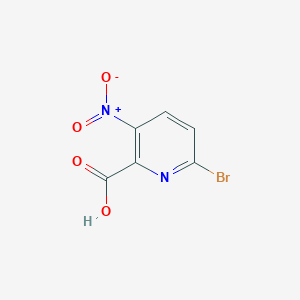
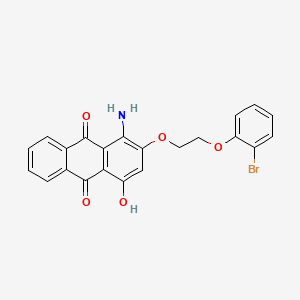
![1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B13125073.png)
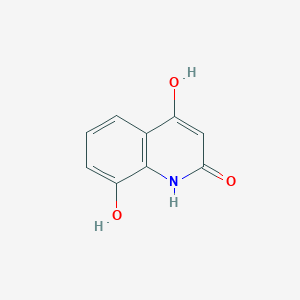
![Benzyl5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13125085.png)
![10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one](/img/structure/B13125096.png)
